molecular formula C11H14O2 B1342374 2,4-Diethylbenzoic acid CAS No. 104175-23-7

2,4-Diethylbenzoic acid

Cat. No. B1342374
M. Wt: 178.23 g/mol
InChI Key: SQGIOBQKNXOJTC-UHFFFAOYSA-N
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Description

2,4-Diethylbenzoic acid is a chemical compound that is structurally related to benzoic acid, where two ethyl groups are substituted at the 2nd and 4th positions of the benzene ring. Although the provided papers do not directly discuss 2,4-diethylbenzoic acid, they do provide insights into the synthesis, molecular structure, and properties of similar compounds, which can be extrapolated to understand 2,4-diethylbenzoic acid.

Synthesis Analysis

The synthesis of complex aromatic compounds often involves palladium-catalyzed reactions, as seen in the formation of 4-methylphenanthrenes from diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate . While this paper does not directly describe the synthesis of 2,4-diethylbenzoic acid, the methodologies used for synthesizing related compounds could potentially be adapted for its synthesis. For example, the use of palladium catalysts and appropriate starting materials could lead to the formation of diethylbenzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of aromatic compounds can be determined using X-ray diffraction techniques. For instance, the structure of 3,4-di-t-butylbenzoic acid was elucidated by X-ray diffraction . This method could similarly be applied to determine the molecular structure of 2,4-diethylbenzoic acid, providing insights into its crystallography and conformation.

Chemical Reactions Analysis

The reactivity of substituted benzoic acids can be inferred from studies on related compounds. The papers provided do not directly address the chemical reactions of 2,4-diethylbenzoic acid, but they do discuss the reactivity of similar molecules. For example, the formation of N-alkyl-4-methyl-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline-2-carboxamides suggests that substituted benzoic acids can undergo further functionalization, which could be relevant for 2,4-diethylbenzoic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2,4-diethylbenzoic acid can be deduced from its molecular structure and the properties of similar compounds. For instance, the crystal data and X-ray powder diffraction data of derivatives of 4-chloro-2,2'-iminodibenzoic acid provide information on the crystalline properties that could be similar for 2,4-diethylbenzoic acid, such as unit cell dimensions and space group. These properties are crucial for understanding the material's behavior in different conditions and its potential applications.

Scientific Research Applications

Biotechnological Applications of Hydroxybenzoic Acids

  • Versatile Intermediates for Value-Added Bioproducts : Hydroxybenzoic acids, such as 4-Hydroxybenzoic acid, have emerged as promising intermediates for producing value-added bioproducts. These compounds find applications in food, cosmetics, pharmacy, and as fungicides. Advances in synthetic biology and metabolic engineering have facilitated the biosynthesis of 4-Hydroxybenzoic acid, leading to the production of industrially pertinent compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. This highlights the potential of derivatives for producing high-value bioproducts through biosynthetic techniques (Wang et al., 2018).

Environmental Applications

  • Wastewater Treatment through Anodic Oxidation : The anodic oxidation of dihydroxybenzoic acids (a class closely related to diethylbenzoic acids) at a platinized titanium electrode has been investigated for wastewater treatment. This process, targeting 2,4-Dihydroxybenzoic acid, demonstrates an alternative degradation technique that avoids the formation of harmful trihalomethane compounds, showcasing the potential environmental applications of benzoic acid derivatives (de Lima Leite et al., 2003).

Pharmaceutical and Cosmetic Applications

  • Hydrolysis and Metabolism of Parabens : Research on parabens, esters of 4-Hydroxybenzoic acid, sheds light on their dermal absorption, metabolism, and potential as antimicrobial agents in cosmetics and pharmaceuticals. Understanding the metabolism of these derivatives in human and minipig skin contributes to evaluating their safety and efficacy as preservatives (Jewell et al., 2007).

Material Science and Chemistry

  • Synthesis of Value-Added Chemicals : The continuous flow synthesis of 2,4,5-Trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors demonstrates the utility of benzoic acid derivatives in material science and pharmaceutical industry applications. This method highlights the efficiency and high yield of producing synthetic intermediates in a controlled process (Deng et al., 2015).

Safety And Hazards

2,4-Diethylbenzoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper is "Spectroscopic investigations, DFT computations and other molecular properties of 2,4-dimethylbenzoic acid" . This paper could provide more detailed information on the properties of 2,4-Diethylbenzoic acid.

properties

IUPAC Name

2,4-diethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGIOBQKNXOJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethylbenzoic acid

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